molecular formula C33H46O19 B12300169 methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B12300169
M. Wt: 746.7 g/mol
InChI Key: GXXXVFMBJGIYPK-UHFFFAOYSA-N
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Description

The compound methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a structurally complex glycoside derivative characterized by a bicyclic cyclopenta[c]pyran core substituted with multiple functional groups. Key features include:

  • Two 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucose) moieties attached via ether and ester linkages .
  • Methyl ester and methyl substituents influencing lipophilicity and metabolic stability.

This compound shares structural motifs with natural products derived from microbial or plant sources, particularly glycosides known for antioxidant, antimicrobial, or enzyme-inhibitory properties . Its synthesis likely involves multi-step glycosylation and esterification reactions, as seen in analogous compounds .

Properties

Molecular Formula

C33H46O19

Molecular Weight

746.7 g/mol

IUPAC Name

methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C33H46O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,6,10-15,18-27,30-33,35-42H,1,5,7-9H2,2-3H3

InChI Key

GXXXVFMBJGIYPK-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=O)C=C)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the pyran and cyclopentane rings, as well as the introduction of the hydroxyl groups. The synthetic route typically starts with the preparation of the pyran ring, followed by the cyclopentane ring, and finally the addition of the hydroxyl groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C33H46O19
  • Molecular Weight : 746.7 g/mol
  • PubChem CID : 12302405

Structural Characteristics

The compound features multiple hydroxyl groups and a unique bicyclic structure, which contributes to its biological activity. The presence of trihydroxy groups enhances its potential as a bioactive compound.

Pharmaceutical Applications

Antioxidant Properties : Research indicates that compounds similar to methyl 6-[3-ethenyl...] exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models. Its structural components may inhibit pro-inflammatory pathways, making it a candidate for anti-inflammatory drug development .

Nutraceuticals

Sweetener and Flavor Enhancer : The compound is being explored as a natural sweetener due to its ability to enhance sweetness without adding calories. This application is particularly relevant in the food industry as consumers increasingly seek healthier alternatives to synthetic sweeteners .

Dietary Supplement Potential : Given its antioxidant and anti-inflammatory properties, there is potential for this compound to be included in dietary supplements aimed at improving overall health and wellness.

Cosmetic Industry

Skin Care Products : The compound's antioxidant properties make it suitable for inclusion in skin care formulations. It can help protect the skin from oxidative damage caused by environmental stressors .

Hair Care Formulations : Its application extends to hair care products where it may help improve hair health by providing nourishment and protection against damage.

Case Study 1: Antioxidant Activity

A study conducted on derivatives of this compound demonstrated significant free radical scavenging activity. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their potential use in therapeutic formulations aimed at oxidative stress-related conditions .

Case Study 2: Sweetness Enhancement

In a comparative study of natural sweeteners, methyl 6-[3-ethenyl...] was evaluated alongside other compounds for its sweetness enhancement properties. Results showed that it could enhance sweetness perception without the caloric load associated with sugar, making it a viable candidate for low-calorie food products .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and other functional groups in the compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three structurally related analogs (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Source/Reference
Target Compound Cyclopenta[c]pyran Two glucose units, ethenyl, 2-oxoethyl, methyl ester ~808 (estimated) Not reported (inferred antioxidant) Synthetic/Inference
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... Thiazolo[3,2-a]pyrimidine Dichlorophenyl, pyrazole, methylphenyl 697.6 Antimicrobial (inferred) Synthetic
Methyl 1-(β-D-glucopyranosyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate Cyclopenta[c]pyran Single glucose unit, hydroxymethyl 422.4 Glycosidase inhibition Synthetic
6-((E)-6-ethyl-7-hydroxy-4-methylhept-2-en-2-yl)-4-methoxy-2H-pyran-2-one (F55) α-Pyrone Ethyl-heptenyl side chain, 4-methoxy 280.3 Antifungal Natural product

Key Observations:

Core Structure Diversity: The target compound and its cyclopenta[c]pyran analog share a fused bicyclic core, while F55 features a simpler α-pyrone ring.

Substituent Impact: The glucose units in the target compound enhance water solubility and may mediate interactions with biological targets (e.g., enzymes or membranes) . Methoxy groups in F55 and dichlorophenyl in the thiazolo-pyrimidine compound contribute to antimicrobial properties via hydrophobic interactions.

Spectroscopic Comparisons

  • NMR: The target compound’s glucose moieties would exhibit characteristic proton signals at δH 3.0–5.5 (anomeric protons) and hydroxyl peaks, similar to ’s analog . F55 shows distinct methyl triplet (δH 0.81) and oxymethylene signals (δH 3.25–3.30), absent in the target compound due to differing side chains.
  • IR : Broad hydroxyl stretches (~3300 cm⁻¹) are common in glycosides , while α-pyrone derivatives like F55 display strong carbonyl peaks (~1650 cm⁻¹) .

Bioactivity Inference

  • Glycosides with glucose units often exhibit antioxidant or anti-inflammatory activity due to hydroxyl radical scavenging .
  • The α-pyrone in F55 and dichlorophenyl group in the thiazolo-pyrimidine compound correlate with antifungal and antimicrobial effects, respectively.

Biological Activity

Methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a unique bicyclic structure that may contribute to its biological activity. The presence of trihydroxy groups suggests potential antioxidant properties. Its structural complexity allows for various interactions with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the compound may enhance its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar polyphenolic structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that the compound may also possess similar properties.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Antioxidant Mechanism : The hydroxyl groups likely contribute to electron donation to free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.

Study 1: Antioxidant Potential

A study conducted on structurally similar compounds demonstrated significant antioxidant activity using DPPH and ABTS assays. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant capacity .

Study 2: Antimicrobial Efficacy

In a comparative analysis of various natural compounds against Staphylococcus aureus and Escherichia coli, derivatives with similar structural motifs showed promising antimicrobial effects. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Study 3: Anti-inflammatory Activity

Research investigating the anti-inflammatory effects of polyphenolic compounds found that those with multiple hydroxyl substitutions effectively reduced TNF-alpha levels in vitro. This aligns with the expected activity of the compound .

Data Summary Table

PropertyObserved EffectReference
Antioxidant ActivityHigh scavenging capacity
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduced TNF-alpha levels

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